molecular formula C12H11NO4 B1380902 Ethyl 7-aminocoumarin-4-carboxylate CAS No. 85157-16-0

Ethyl 7-aminocoumarin-4-carboxylate

Cat. No. B1380902
CAS RN: 85157-16-0
M. Wt: 233.22 g/mol
InChI Key: KYCTVTQDTGLRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-aminocoumarin-4-carboxylate, also known as EACC, is a chemical compound that has gained significant attention as a potential tool in various scientific fields. It is a derivative of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems, including Ethyl 7-aminocoumarin-4-carboxylate, has been a focus for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . For instance, 4-aminocoumarin has been prepared by the condensation of primary and secondary amines with 4-chlorocoumarin under reflux in xylene .


Molecular Structure Analysis

Coumarins, or benzopyran-2-ones, are a very large and important family of compounds. Their defining structure consists of fused pyrone and benzene rings, with the pyrone carbonyl group at position 2 . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .


Chemical Reactions Analysis

Coumarins undergo nucleophilic and electrophilic reactions . The presence of an amino group and enamine carbon enhances their chemical reactivity . For instance, 4-aminocoumarins can be obtained by the reaction of 4-chlorocoumarin with amines in dimethyl sulfoxide (DMSO) .


Physical And Chemical Properties Analysis

Coumarin absorbs ultraviolet light at wavelength λ = 320 nm. The exact wavelength and the complete UV spectrum depend on the substituent present . In particular, by observing spectral changes in the presence of alkali and complexing agents, it is possible to obtain information on the hydroxylation pattern in the nucleus .

Scientific Research Applications

Photoremovable Protecting Groups for Amino Acids

Ethyl substituted coumarin derivatives like Ethyl 7-aminocoumarin-4-carboxylate are used as photoremovable protecting groups for carboxylic acids. These compounds show improved hydrolytic stability and retain good photochemical properties, making them suitable for use in solid-phase peptide synthesis (SPPS) (Weis et al., 2012).

Acid-Base Characteristics in Derivatives

The acidity and basicity of derivatives of the 7-aminocoumarin series, such as Ethyl 7-aminocoumarin-4-carboxylate, depend on steric factors. These characteristics are vital for understanding their chemical behavior in different environments (Kirpichënok et al., 1991).

Liquid Crystalline Properties

Ethyl 7-hydroxycoumarin derivatives, similar to Ethyl 7-aminocoumarin-4-carboxylate, have been studied for their liquid crystalline properties. These studies include the synthesis and characterization of new derivatives to understand their mesomorphic properties (Srinivasa et al., 2018).

Crystal Structure Analysis

The crystal structure of similar compounds like Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate has been analyzed to understand the molecular arrangement and interactions in the solid state, contributing to the understanding of similar structures like Ethyl 7-aminocoumarin-4-carboxylate (Galdámez et al., 2011).

Photophysical Properties

The photophysical properties of derivatives of 7-aminocoumarins, including Ethyl 7-aminocoumarin-4-carboxylate, are influenced by the molecular structure and solvent composition. This has implications in fields like fluorescence and photodynamics (Arbeloa et al., 1994).

Synthesis and Chemical Properties

Ethyl coumarin derivatives, including Ethyl 7-aminocoumarin-4-carboxylate, play an important role in organic synthesis and are used in the production of biologically active compounds. Their synthesis methods and chemical properties have been extensively reviewed (Abdel-Wahab et al., 2015).

Photorelease Mechanisms

7-Substituted coumarin derivatives like Ethyl 7-aminocoumarin-4-carboxylate are utilized in studies exploring the photorelease mechanisms of carboxylic acids in various conditions, providing insights into controlled drug delivery systems (Bassolino et al., 2017).

Solubility and Solvation Analysis

The solubility of 7-aminocoumarins in different solvents has been studied to understand the interactions and solvation dynamics. This information is relevant for the formulation of compounds like Ethyl 7-aminocoumarin-4-carboxylate in various mediums (Farajtabar & Zhao, 2020).

Future Directions

Given the highly valuable biological and pharmaceutical properties of coumarins, future research will likely continue to explore the synthesis of these heterocycles . This includes the development of various synthetic methodologies for the construction of 4-aminocoumarin derivatives and the investigation of their biological and medicinal applications .

properties

IUPAC Name

ethyl 7-amino-2-oxochromene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCTVTQDTGLRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-aminocoumarin-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-aminocoumarin-4-carboxylate
Reactant of Route 2
Ethyl 7-aminocoumarin-4-carboxylate
Reactant of Route 3
Ethyl 7-aminocoumarin-4-carboxylate
Reactant of Route 4
Ethyl 7-aminocoumarin-4-carboxylate
Reactant of Route 5
Ethyl 7-aminocoumarin-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 7-aminocoumarin-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.